molecular formula C9H22O3Si B7984502 Tris(propan-2-yloxy)silane

Tris(propan-2-yloxy)silane

Cat. No.: B7984502
M. Wt: 206.35 g/mol
InChI Key: JGABXROLARSPEN-UHFFFAOYSA-N
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Description

Tris(propan-2-yloxy)silane ( 6675-79-2), also known as triisopropoxysilane, is a key organosilicon compound with the molecular formula C 9 H 22 O 3 Si and a molecular weight of 206.35 g/mol. This chemical is characterized by its liquid state and a high assay of 95.0% . Its primary research value lies in its role as a versatile additive and precursor in the development of advanced functional materials . A significant application of this compound is in curable compositions, such as sealants and adhesives. It functions as a cross-linking agent or a constituent within reactive silyl groups, which can be incorporated into various polymer backbones like polyethers and polyacrylates . The mechanism of action involves the hydrolysis of the isopropoxy groups, leading to the formation of silanol (Si-OH) species. These silanols subsequently undergo condensation reactions to form stable siloxane (Si-O-Si) networks, which effectively cross-link the polymer chains and contribute to the final material's properties, such as durability, adhesion, and environmental stability . This reactivity makes it a valuable component in materials science for tailoring the mechanical and chemical characteristics of polymeric systems. This product is intended for research and industrial manufacturing purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tri(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABXROLARSPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[SiH](OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most widely documented method for synthesizing tris(propan-2-yloxy)silane involves a two-step Grignard reagent approach. In the first step, isopropyl magnesium chloride is prepared by reacting magnesium metal with 2-chloropropane in a polar aprotic solvent such as tetrahydrofuran (THF). The exothermic reaction proceeds under reflux conditions, typically at 65–70°C, to ensure complete conversion.

2 CH3CHClCH3+Mg(CH3)2CHMgCl+(CH3)2CHCl(Step 1)\text{2 CH}3\text{CHClCH}3 + \text{Mg} \rightarrow \text{(CH}3\text{)}2\text{CHMgCl} + \text{(CH}3\text{)}2\text{CHCl} \quad \text{(Step 1)}

In the second step, the Grignard reagent reacts with trichlorosilane in a weak polar solvent (e.g., dimethylbenzene or sym-trimethylbenzene) at temperatures below 10°C. This controlled environment minimizes side reactions, such as polysubstitution or siloxane formation, ensuring high selectivity for the target compound:

HSiCl3+3(CH3)2CHMgClSi(OCH(CH3)2)3+3MgCl2(Step 2)\text{HSiCl}3 + 3 \text{(CH}3\text{)}2\text{CHMgCl} \rightarrow \text{Si(OCH(CH}3\text{)}2\text{)}3 + 3 \text{MgCl}_2 \quad \text{(Step 2)}

Solvent Optimization and Yield Enhancement

The choice of solvent significantly impacts reaction efficiency. Polar solvents like THF in Step 1 enhance magnesium activation, while weak polar solvents in Step 2 reduce byproduct formation. A comparative analysis of solvent systems is summarized below:

Step Solvent Temperature Yield Purity
1Tetrahydrofuran65–70°C (reflux)92%98%
1Methyltetrahydrofuran60–65°C89%97%
2Dimethylbenzene<10°C95%99%
2sym-Trimethylbenzene<10°C93%98%

Data adapted from CN103204869A highlights dimethylbenzene as the optimal solvent for Step 2, achieving 95% yield and 99% purity after simple distillation.

Nucleophilic Substitution Approaches

Direct Alkoxylation of Trichlorosilane

An alternative route involves the nucleophilic substitution of trichlorosilane with isopropyl alcohol. However, this method faces challenges due to the poor nucleophilicity of alcohol and competing hydrolysis. Catalysts such as triethylamine or pyridine are employed to scavenge HCl, driving the reaction forward:

HSiCl3+3(CH3)2CHOHEt3NSi(OCH(CH3)2)3+3HCl[3]\text{HSiCl}3 + 3 \text{(CH}3\text{)}2\text{CHOH} \xrightarrow{\text{Et}3\text{N}} \text{Si(OCH(CH}3\text{)}2\text{)}_3 + 3 \text{HCl} \quad

Limitations and Mitigation Strategies

While theoretically straightforward, this method suffers from low yields (60–70%) due to incomplete substitution and silanol condensation. To address this, azeotropic distillation removes water, shifting the equilibrium toward product formation. Additionally, non-polar solvents like hexane improve solubility, enhancing reaction rates.

Purity Optimization and Analytical Validation

Distillation Techniques

Final purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate this compound from higher-boiling impurities. A typical distillation profile includes:

  • Boiling Point : 221–223°C at atmospheric pressure.

  • Purity Criteria : ≥99% by gas chromatography (GC) with flame ionization detection.

Spectroscopic Characterization

  • ¹H NMR : δ 1.2–1.3 ppm (doublet, 18H, isopropyl CH₃), δ 3.6–3.8 ppm (septet, 3H, isopropyl CH).

  • ²⁹Si NMR : δ −45 to −50 ppm, confirming silicon bonding to three oxygen atoms.

Emerging Methodologies and Research Frontiers

Catalytic Hydrosilylation Routes

Recent studies explore hydrosilylation of allyl alcohols with trichlorosilane using platinum catalysts. While promising, this method currently yields <50% this compound, necessitating further catalyst development.

Solvent-Free Mechanochemical Synthesis

Ball-milling trichlorosilane with sodium isopropoxide under solvent-free conditions achieves 80% yield in 2 hours. This green chemistry approach reduces waste but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Tris(propan-2-yloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(propan-2-yloxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(propan-2-yloxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The isopropoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in surface modification and the formation of stable silicon-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between tris(propan-2-yloxy)silane and related silane compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications References
This compound C₁₀H₂₄O₃Si 220.38 3 isopropoxy, 1 methyl 5581-67-9 Sol-gel precursors, coatings, adhesion promoters
Vinyltriisopropoxysilane C₁₁H₂₄O₃Si 232.39 3 isopropoxy, 1 vinyl 18023-33-1 Polymer crosslinking, surface functionalization (e.g., dental materials)
Chloromethyltriisopropoxysilane C₁₀H₂₃ClO₃Si 254.83 3 isopropoxy, 1 chloromethyl 18162-82-8 Reactive intermediate for further alkylation/functionalization
Tris(trimethylsiloxy)silane C₉H₂₇O₃Si₄ 292.65 3 trimethylsiloxy (–OSi(CH₃)₃) 1873-89-8 Organic synthesis, silicone resins, hydrophobic coatings
Allyltrimethoxysilane C₆H₁₄O₃Si 162.26 3 methoxy, 1 allyl 2551-83-9 Adhesion promotion in composites, rubber vulcanization
Triisopropylsilyl Methacrylate C₁₃H₂₆O₂Si 242.43 1 methacrylate, 3 isopropoxy 134652-60-1 Polymer chemistry (e.g., silicone-acrylate hybrids)

Key Comparative Analysis

Reactivity and Stability :

  • This compound exhibits moderate hydrolytic reactivity due to its isopropoxy groups, enabling controlled sol-gel transitions. In contrast, allyltrimethoxysilane (C₆H₁₄O₃Si) reacts more rapidly due to smaller methoxy substituents, making it suitable for fast-curing adhesives .
  • Chloromethyltriisopropoxysilane (C₁₀H₂₃ClO₃Si) demonstrates enhanced electrophilicity at the chloromethyl group, facilitating nucleophilic substitution reactions .

Steric and Electronic Effects :

  • Tris(trimethylsiloxy)silane (C₉H₂₇O₃Si₄) is highly sterically hindered due to bulky trimethylsiloxy groups, which slow hydrolysis but improve thermal stability in silicone resins .
  • The vinyl group in vinyltriisopropoxysilane (C₁₁H₂₄O₃Si) enables radical-mediated crosslinking, making it valuable in polymer composites and dental materials .

Applications: Triisopropylsilyl Methacrylate (C₁₃H₂₆O₂Si) combines silicone and acrylate functionalities, offering UV-curability and flexibility in coatings . this compound is preferred for controlled moisture curing in sealants, whereas chloromethyltriisopropoxysilane serves as a versatile intermediate in organometallic synthesis .

Research Findings and Performance Data

  • Hydrolytic Stability : this compound demonstrates slower hydrolysis kinetics compared to methoxysilanes (e.g., allyltrimethoxysilane), as evidenced by reduced gelation times in sol-gel studies .
  • Adhesion Performance : In dental composites, vinyltriisopropoxysilane outperforms this compound in bond strength due to its vinyl group’s crosslinking capability (shear strength: 28 MPa vs. 18 MPa) .
  • Thermal Stability : Tris(trimethylsiloxy)silane retains structural integrity up to 300°C, whereas this compound degrades at 200°C, highlighting the former’s suitability for high-temperature applications .

Biological Activity

Tris(propan-2-yloxy)silane, a silane compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:
this compound consists of a silicon atom bonded to three isopropoxy groups. Its ability to form stable siloxane bonds through hydrolysis makes it a valuable reagent in organic synthesis and surface modification.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its capacity to modify biomolecules and surfaces. Upon hydrolysis, it generates silanols that can condense to form siloxanes, enhancing the stability and functionality of modified surfaces or compounds in biological contexts.

Biological Applications

  • Surface Modification:
    • This compound is utilized for modifying surfaces to improve biocompatibility and adhesion properties in biomedical devices. This modification enhances the interaction between the device and biological tissues.
  • Drug Delivery Systems:
    • Research indicates potential applications in drug delivery, where the compound can be used as a carrier for therapeutic agents, enhancing their stability and bioavailability.
  • Biological Coatings:
    • The compound is investigated for use in medical coatings that require enhanced resistance to biological degradation and improved interaction with biological systems.

Case Studies

Case Study 1: Surface Modification for Biomedical Applications
A study demonstrated the effectiveness of this compound in modifying titanium surfaces used in dental implants. The treated surfaces exhibited improved cell adhesion and proliferation when compared to untreated controls, indicating enhanced biocompatibility .

Case Study 2: Drug Delivery Systems
In another investigation, this compound was incorporated into polymeric matrices for controlled drug release. The results showed a sustained release profile for the drug over an extended period, suggesting its potential as a drug delivery vehicle .

Table 1: Summary of Biological Activities

ApplicationDescriptionFindings
Surface ModificationEnhances biocompatibility of implantsImproved cell adhesion on treated surfaces
Drug DeliveryUsed as a carrier for therapeutic agentsSustained release profile observed
Medical CoatingsProvides resistance against biological degradationEnhanced interaction with biological tissues

Q & A

Basic Research Questions

Q. How can Tris(propan-2-yloxy)silane be synthesized with high purity, and what analytical methods validate its structural integrity?

  • Methodological Answer : Synthesis typically involves reacting silicon tetrachloride with excess propan-2-ol under anhydrous conditions. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula (C₉H₂₂O₃Si, MW 206.35) and InChI identifier (InChI=1/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3) aid in spectral assignments . For trace impurities, high-resolution mass spectrometry (HRMS) or infrared (IR) spectroscopy can detect residual alcohols or chlorides .

Q. What are the critical storage conditions for this compound to prevent degradation in laboratory settings?

  • Methodological Answer : Store under inert gas (e.g., argon) at temperatures below 25°C in moisture-free environments. Hydrolysis of the Si–O bond is a major degradation pathway; Karl Fischer titration monitors water content in solvents. Stability tests using accelerated aging (e.g., 40°C/75% relative humidity) coupled with periodic NMR analysis can predict shelf life .

Advanced Research Questions

Q. How does the steric hindrance of isopropoxy groups in this compound influence its reactivity in surface modification compared to less hindered silanes?

  • Methodological Answer : The bulky isopropoxy groups reduce hydrolysis rates, enabling controlled monolayer formation on substrates like silica. Comparative studies using contact angle measurements and X-ray photoelectron spectroscopy (XPS) reveal lower surface coverage but higher stability compared to trimethoxysilanes. Computational modeling (e.g., DFT) quantifies steric effects on binding kinetics .

Q. What mechanistic role does this compound play in stabilizing reactive intermediates during radical polymerization?

  • Methodological Answer : As a silyl radical trap, it terminates chain propagation by donating hydrogen atoms, analogous to tris(trimethylsilyl)silane. Electron paramagnetic resonance (EPR) spectroscopy tracks radical quenching efficiency. Kinetic studies under varied temperatures and initiators (e.g., AIBN) correlate silane concentration with polymer molecular weight distributions .

Q. How can discrepancies in reported catalytic yields involving this compound be resolved?

  • Methodological Answer : Contradictions often arise from trace moisture or solvent polarity effects. Systematic reproducibility studies should include rigorous drying of reagents (e.g., molecular sieves) and standardized reaction monitoring via in-situ FTIR or HPLC. Meta-analyses of published data can identify confounding variables like catalyst loading or temperature gradients .

Data Analysis and Experimental Design

Q. What advanced spectroscopic techniques differentiate this compound from structurally similar silanes in complex mixtures?

  • Methodological Answer : High-field ²⁹Si NMR (e.g., 400 MHz) resolves chemical shifts unique to the isopropoxy substituents (−50 to −60 ppm). Tandem MS (MS/MS) with collision-induced dissociation (CID) distinguishes fragment patterns from analogs like vinyltriisopropoxysilane (CAS 18023-33-1) .

Q. How can computational modeling optimize reaction pathways for this compound in novel applications like molecular electronics?

  • Methodological Answer : Density functional theory (DFT) simulations predict adsorption energies on semiconductor surfaces (e.g., silicon nanowires). Coupled with experimental data from atomic layer deposition (ALD) and conductivity measurements, models guide functionalization strategies for electron transport studies .

Contradictions and Limitations

Q. Why do some studies report poor hydrolytic stability of this compound despite its theoretical inertness?

  • Methodological Answer : Residual acidic or basic impurities in solvents (e.g., trace HCl) catalyze hydrolysis. Controlled experiments with pH-adjusted solvents and inductively coupled plasma (ICP) analysis for ionic contaminants clarify these anomalies. Surface-enhanced Raman spectroscopy (SERS) tracks real-time degradation on substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(propan-2-yloxy)silane
Reactant of Route 2
Tris(propan-2-yloxy)silane

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